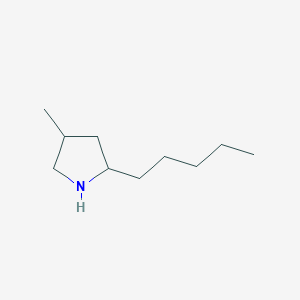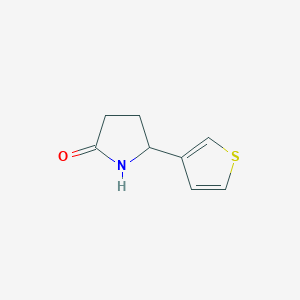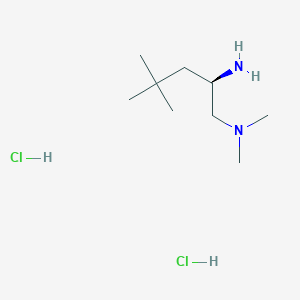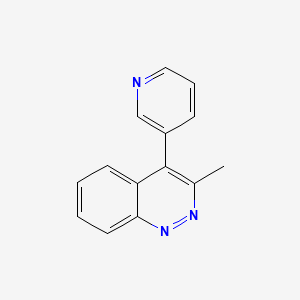
phenyl(2H-tetrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2H-tetrazol-5-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl group attached to a tetrazole ring, which is further connected to a methanamine group. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl(2H-tetrazol-5-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method yields this compound derivatives, which can be further purified and characterized.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for large-scale production. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl(2H-tetrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating fungal infections and other diseases.
Wirkmechanismus
The mechanism of action of phenyl(2H-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In antifungal applications, the compound likely inhibits key enzymes or pathways essential for fungal growth and survival. Docking studies have shown its potential to bind to fungal proteins, disrupting their function and leading to antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Phenyl(2H-tetrazol-5-yl)methanamine can be compared with other similar compounds, such as:
Fluconazole: A well-known antifungal agent with a similar mechanism of action but different chemical structure.
Valsartan and Losartan: These compounds contain tetrazole rings and are used as antihypertensive agents.
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds are inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) and have different biological targets.
This compound stands out due to its unique combination of a phenyl group, tetrazole ring, and methanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95898-94-5 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
phenyl(2H-tetrazol-5-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11,12,13) |
InChI-Schlüssel |
BVBOWMSUTQPATP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


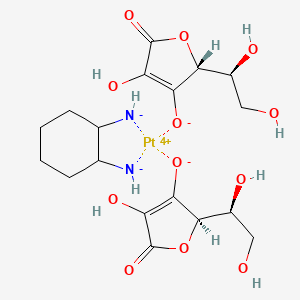
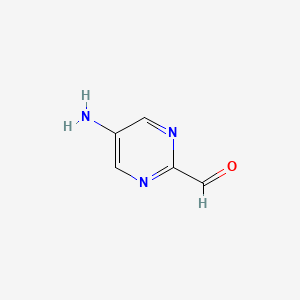
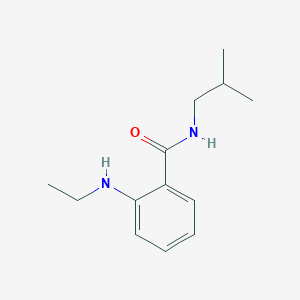
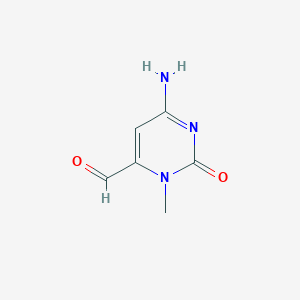
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)
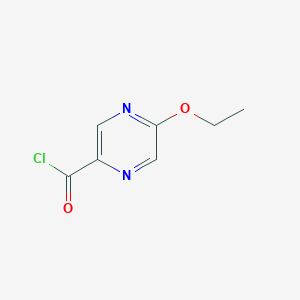
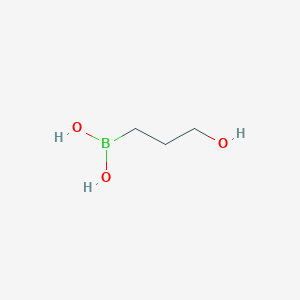

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
